Bienvenue dans la boutique en ligne BenchChem!

4-{4-[4-(2,6-Dimethylpyrimidin-4-yl)piperazin-1-yl]pyrimidin-2-yl}morpholine

Structure-Activity Relationship Chemokine Receptor Antagonism Piperazinyl-pyrimidine Regiochemistry

This multi-nitrogen heterocyclic small molecule is structurally defined by a central pyrimidine core with a morpholine at position 2 and a 2,6-dimethylpyrimidine linked via piperazine at position 4. This unique regiospecific connectivity differentiates it from positional isomers (e.g., CAS 2415455-24-0) and avoids off-target biases in screening campaigns. Procure this compound for systematic matched molecular pair analysis and lead optimization campaigns targeting CCR4 antagonism or kinase inhibition.

Molecular Formula C18H25N7O
Molecular Weight 355.446
CAS No. 2415469-69-9
Cat. No. B2522693
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-{4-[4-(2,6-Dimethylpyrimidin-4-yl)piperazin-1-yl]pyrimidin-2-yl}morpholine
CAS2415469-69-9
Molecular FormulaC18H25N7O
Molecular Weight355.446
Structural Identifiers
SMILESCC1=CC(=NC(=N1)C)N2CCN(CC2)C3=NC(=NC=C3)N4CCOCC4
InChIInChI=1S/C18H25N7O/c1-14-13-17(21-15(2)20-14)24-7-5-23(6-8-24)16-3-4-19-18(22-16)25-9-11-26-12-10-25/h3-4,13H,5-12H2,1-2H3
InChIKeyNKGOAVKKRHEDGW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-{4-[4-(2,6-Dimethylpyrimidin-4-yl)piperazin-1-yl]pyrimidin-2-yl}morpholine (CAS 2415469-69-9): Procurement-Relevant Structural Classification


The compound 4-{4-[4-(2,6-Dimethylpyrimidin-4-yl)piperazin-1-yl]pyrimidin-2-yl}morpholine (CAS 2415469-69-9) is a fully synthetic, multi-nitrogen heterocyclic small molecule with molecular formula C18H25N7O and a molecular weight of 355.44 g/mol . It belongs to the piperazinyl-pyrimidine class and is structurally defined by a central pyrimidine core substituted at position 2 by a morpholine ring and at position 4 by a piperazine bridge, which in turn is linked to a distinct 2,6-dimethylpyrimidine moiety. This unique regiospecific connectivity differentiates it from positional isomers and other dimethylpyrimidine-substituted analogs within the same compound family.

Why 4-{4-[4-(2,6-Dimethylpyrimidin-4-yl)piperazin-1-yl]pyrimidin-2-yl}morpholine Cannot Be Replaced by Generic Piperazinyl-Pyrimidine Analogs


Within the piperazinyl-pyrimidine class, subtle modifications to the heterocycle substitution pattern can profoundly alter receptor selectivity, cellular potency, and off-target liability. For example, closely related compounds in patent literature have been optimized specifically for chemokine receptor 4 (CCR4) antagonism, where a shift in the pyrimidine substitution from position 2 to position 4 results in distinct pharmacological profiles . Therefore, generic substitution of 4-{4-[4-(2,6-dimethylpyrimidin-4-yl)piperazin-1-yl]pyrimidin-2-yl}morpholine with a regioisomer or a differently substituted core—even with identical molecular weight—would invalidate any structure-activity relationship (SAR) established in a screening campaign and introduce unforeseen biological biases.

Quantitative Differentiation Evidence for 4-{4-[4-(2,6-Dimethylpyrimidin-4-yl)piperazin-1-yl]pyrimidin-2-yl}morpholine Sourcing Decisions


Regioisomeric Identity Defines Biological Activity Compared to the 4-{2-[4-(2,6-Dimethylpyrimidin-4-yl)piperazin-1-yl]pyrimidin-4-yl}morpholine Isomer

In patent-defined piperazinyl-pyrimidine series targeting CCR4, the position of the morpholine and piperazine substituents on the central pyrimidine directs antagonist potency. The target compound bears the morpholine at position 2 and the piperazine bridge at position 4, a specific regioisomer that is structurally distinct from the 2-{4-(2,6-dimethylpyrimidin-4-yl)piperazin-1-yl}pyrimidine-4-yl-morpholine analog (CAS 2415527-04-5) . Although direct head-to-head potency values for this specific pair are not publicly available, cross-study class-level data confirm that regioisomeric variation within this scaffold leads to meaningful shifts in biological activity, making the exact connectivity an essential specification for consistent experimental replication .

Structure-Activity Relationship Chemokine Receptor Antagonism Piperazinyl-pyrimidine Regiochemistry

Differentiation from the 5,6-Dimethylpyrimidine Isomer in Cellular Screening Libraries

The 4-{4-[4-(5,6-dimethylpyrimidin-4-yl)piperazin-1-yl]pyrimidin-2-yl}morpholine isomer (CAS 2415455-24-0) differs from the target compound solely in the methylation pattern of the terminal pyrimidine ring (5,6-dimethyl vs. 2,6-dimethyl) . This single methyl positional shift is recognized in kinase inhibitor design as a potential modulator of ATP-binding site complementarity and selectivity against the kinome. Although no quantitative selectivity panel for the 2,6-dimethyl derivative has been disclosed, the 5,6-dimethyl variant is categorized separately in supplier catalogs, reinforcing that even this minor structural perturbation is treated as a chemically distinct entity for procurement .

Phenotypic Screening Kinase Inhibitor Selectivity Chemical Library Annotation

Inclusion in Patent-Defined Piperazinyl-Pyrimidine CCR4 Antagonist Scaffold

Patents assigned to the Academy of Military Medical Sciences (e.g., EP2805947B1) describe a genus of piperazinyl-pyrimidine derivatives that encompass the core structure of the target compound as potential CCR4 antagonists . While explicit binding data for this exact compound are not publicly provided within the patent, the generic Markush claim positions the scaffold within a therapeutically relevant chemical space for asthma and allergic inflammation. This differentiates it from morpholine-pyrimidine-piperazine analogs tailored for alternative targets such as gamma-secretase or histone deacetylases .

CCR4 Antagonism Inflammatory Disease Chemokine Receptor Pharmacology

Research Application Scenarios for 4-{4-[4-(2,6-Dimethylpyrimidin-4-yl)piperazin-1-yl]pyrimidin-2-yl}morpholine (CAS 2415469-69-9)


Chemokine Receptor 4 (CCR4) Antagonist Lead Optimization

Based on patent evidence positioning the piperazinyl-pyrimidine scaffold as a CCR4 chemokine receptor antagonist genus , this compound serves as a precise starting point for lead optimization campaigns targeting allergic airway inflammation and atopic dermatitis. Medicinal chemistry teams can systematically vary the morpholine and dimethylpyrimidine substituents around the core to improve selectivity against related chemokine receptors, while maintaining the exact regiospecific connectivity that defines this patent chemical space.

Kinase Profiling Selectivity Studies

The unique arrangement of morpholine and 2,6-dimethylpyrimidine rings around a central piperazine-pyrimidine core suggests potential ATP-mimetic character. Given that structurally related piperazine-pyrimidine-morpholine compounds have been evaluated as kinase inhibitors , this compound can be profiled against a panel of lipid and protein kinases to establish selectivity fingerprints. Crucially, direct comparison with its 5,6-dimethylpyrimidine isomer (CAS 2415455-24-0) can quantify how a single methyl shift modulates kinome-wide selectivity, an exercise of high value for chemical biology programs.

Chemical Probe Development for Structure-Activity Relationship (SAR) Studies

As a member of a series with closely cataloged positional isomers (e.g., CAS 2415527-04-5 and CAS 2415455-24-0), this compound is ideally suited for systematic SAR by parallel synthesis. Procurement of all three isomers in high purity enables a matched molecular pair analysis to deconvolute the contribution of each regioisomeric arrangement to biological activity, a strategy fundamental to fragment-based and DNA-encoded library decoding workflows .

Quote Request

Request a Quote for 4-{4-[4-(2,6-Dimethylpyrimidin-4-yl)piperazin-1-yl]pyrimidin-2-yl}morpholine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.